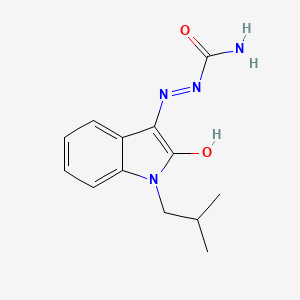![molecular formula C16H19Cl2N3O B2499354 N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide CAS No. 1147389-58-9](/img/structure/B2499354.png)
N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide, commonly known as CCI-779, is a chemical compound that belongs to the rapamycin family of drugs. It is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is an important regulator of cell growth, proliferation, and survival. CCI-779 has been extensively studied for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
The N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide pathway is a complex signaling network that regulates various cellular processes, including protein synthesis, autophagy, and metabolism. CCI-779 inhibits this pathway by binding to the intracellular protein FKBP12, which then binds to and inhibits the activity of this compound complex 1 (N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamideC1). This leads to a decrease in protein synthesis and cell growth, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, CCI-779 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for tumor growth and metastasis. CCI-779 has also been shown to have immunosuppressive effects, which may be beneficial in certain autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCI-779 is its potent and selective inhibition of the N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, CCI-779 is also known to have off-target effects on other signaling pathways, which can complicate its use in certain experiments. Additionally, CCI-779 is a relatively complex molecule that requires specialized synthesis methods, which may limit its availability and use in certain labs.
Direcciones Futuras
There are several potential future directions for research on CCI-779. One area of interest is the development of new analogs or derivatives of CCI-779 that have improved potency, selectivity, or pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to CCI-779 treatment. Finally, there is ongoing research on the combination of CCI-779 with other drugs or therapies, which may enhance its antitumor activity or overcome resistance mechanisms.
Métodos De Síntesis
The synthesis of CCI-779 involves several steps, starting with the reaction of 2,4-dichlorophenylhydrazine with cycloheptanone to form a hydrazone intermediate. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to give the final product, CCI-779.
Aplicaciones Científicas De Investigación
CCI-779 has been studied extensively in preclinical and clinical settings for its potential applications in cancer treatment. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, prostate, lung, and ovarian cancers. CCI-779 works by inhibiting the N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide pathway, which is frequently dysregulated in cancer cells and plays a key role in tumor growth and progression.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,4-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-5-6-14(13(18)9-12)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKFKOONCGJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
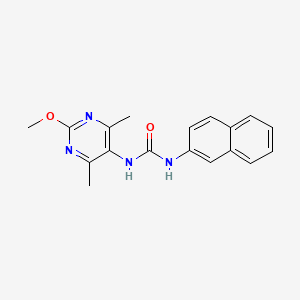
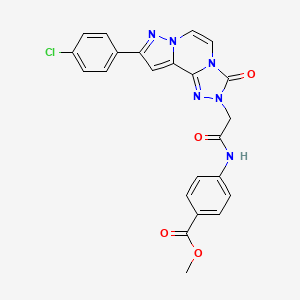
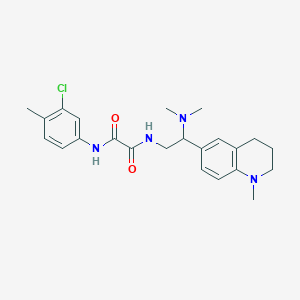
![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
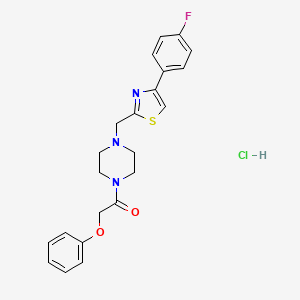
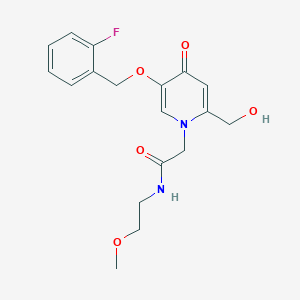
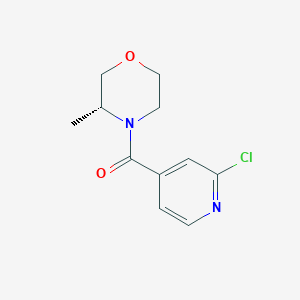
![6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2499291.png)
